molecular formula C9H10FIN2O4 B1259600 Uridine, 2',3'-dideoxy-3'-fluoro-5-iodo-

Uridine, 2',3'-dideoxy-3'-fluoro-5-iodo-

Cat. No.: B1259600
M. Wt: 356.09 g/mol
InChI Key: FKHGYIRFPRYMOH-AMUJUKTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Uridine, 2',3'-dideoxy-3'-fluoro-5-iodo- (hereafter referred to as FddIUrd) is a synthetic nucleoside analog characterized by three key structural modifications:

  • 2',3'-Dideoxyribose: Removal of hydroxyl groups at the 2' and 3' positions of the ribose moiety, preventing phosphodiester bond formation during nucleic acid synthesis.
  • 3'-Fluoro Substitution: A fluorine atom replaces the 3'-hydroxyl group, enhancing metabolic stability and influencing enzyme interactions.
  • 5-Iodo Uracil: A bulky iodine atom at the 5-position of uracil, which may improve binding to viral polymerases via halogen bonding .

FddIUrd exhibits potent anti-HIV-1 activity, with an effective dose (ED₅₀) of 0.2–0.4 µM in MT4 cells. However, its selectivity index (SI = 1408) is lower than that of 3'-azido-2',3'-dideoxythymidine (AZT, SI = 1603) due to cellular toxicity .

Properties

Molecular Formula

C9H10FIN2O4

Molecular Weight

356.09 g/mol

IUPAC Name

1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione

InChI

InChI=1S/C9H10FIN2O4/c10-4-1-7(17-6(4)3-14)13-2-5(11)8(15)12-9(13)16/h2,4,6-7,14H,1,3H2,(H,12,15,16)/t4?,6-,7-/m1/s1

InChI Key

FKHGYIRFPRYMOH-AMUJUKTHSA-N

Isomeric SMILES

C1[C@@H](O[C@@H](C1F)CO)N2C=C(C(=O)NC2=O)I

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)F

Synonyms

3'-fluoro-2',3'-dideoxy-5-iodouridine
FddIUrd

Origin of Product

United States

Comparison with Similar Compounds

5-Halogenated 2',3'-Dideoxy-3'-Fluorouridine Analogs

FddIUrd belongs to a class of 5-halogenated analogs, including:

  • 3'-Fluoro-2',3'-dideoxy-5-chlorouridine (FddClUrd)
  • 3'-Fluoro-2',3'-dideoxy-5-bromouridine (FddBrUrd)
Parameter FddIUrd FddClUrd FddBrUrd AZT
ED₅₀ (µM) 0.2–0.4 0.2–0.4 0.2–0.4 0.01–0.05
Selectivity Index 1408 1408 ~1000 1603
Thymidine Kinase Affinity (Ki/Km) 4.0–4.7 4.0–4.7 4.0–4.7 302 (AZT-TP)

Key Findings :

  • All 5-halogenated analogs show similar potency against HIV-1, but FddClUrd has the highest SI due to reduced off-target effects .

Cytidine Analogs with Similar Backbone Modifications

  • 2',3'-Dideoxy-3'-Fluoro-5-Methylcytidine
    • Targets RNA viruses (HCV, Zika) by inhibiting viral RNA synthesis.
    • The cytosine base enables incorporation into viral RNA, while the 5-methyl group reduces steric hindrance compared to 5-iodo .
  • Lamivudine (3TC)
    • Contains a 3'-thia substitution instead of fluorine. Acts as a chain terminator for HIV reverse transcriptase.
    • Higher resistance barrier than FddIUrd due to distinct stereochemistry .

Structural Impact :

  • 3'-Fluoro vs. 3'-Thia : Fluorine’s electronegativity alters hydrogen bonding in enzyme active sites, while sulfur enhances metabolic stability .
  • 5-Substituent : Iodo (FddIUrd) vs. methyl (cytidine analog) influences antiviral spectrum and toxicity .

Non-Halogenated Dideoxynucleosides

  • Requires conversion to ddA-TP for activity, leading to delayed efficacy compared to FddIUrd .
  • Zidovudine (AZT)
    • 3'-azido group enables preferential incorporation into viral DNA by HIV reverse transcriptase.
    • AZT-TP has higher affinity for viral enzymes than FddIUrd-TP, explaining its lower ED₅₀ .

Enzyme Interactions and Resistance

  • Orotidine-5′-Monophosphate Decarboxylase (ODCase): FddIUrd’s 2'-fluoro analog (2'-F-6-iodo-UMP) forms hydrogen bonds with ODCase, but 3'-fluoro substitution disrupts catalytic efficiency in nucleoside diphosphate kinase (NDK) .
  • Thymidine Phosphorylase :
    • 5-Iodo substitution in FddIUrd may reduce susceptibility to phosphorylysis compared to 5-fluorouridine, which is a poor substrate .

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